molecular formula C25H19ClO5 B11253812 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B11253812
M. Wt: 434.9 g/mol
InChI Key: MKCXRVBMWKBMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl acetic acid with 4-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H19ClO5

Molecular Weight

434.9 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methylchromen-2-one

InChI

InChI=1S/C25H19ClO5/c1-15-21-13-20(30-14-22(27)16-3-7-18(26)8-4-16)11-12-23(21)31-25(28)24(15)17-5-9-19(29-2)10-6-17/h3-13H,14H2,1-2H3

InChI Key

MKCXRVBMWKBMRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.